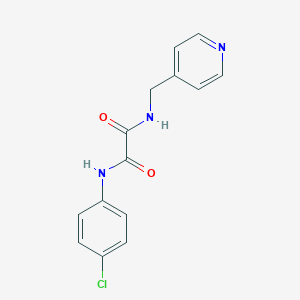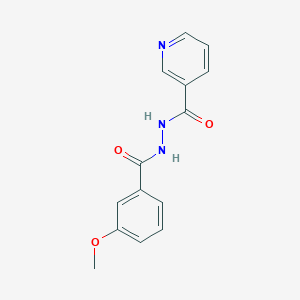![molecular formula C19H21BrN2O2S B408356 N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408356.png)
N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring fused with a cycloheptane ring, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The initial step often involves the construction of the thiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Cycloheptane Ring Formation: The next step is the formation of the cycloheptane ring, which can be synthesized through a series of hydrogenation reactions.
Introduction of Functional Groups: The propionylamino and carboxylic acid groups are introduced through acylation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound has potential applications as a precursor for the development of new pharmaceuticals. Its unique structure may provide the basis for drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid: Similar structure but lacks the propionylamino group.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: An ester derivative with different reactivity and solubility properties.
Uniqueness
The presence of the propionylamino group in N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H21BrN2O2S |
|---|---|
Poids moléculaire |
421.4g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H21BrN2O2S/c1-2-16(23)22-19-17(14-6-4-3-5-7-15(14)25-19)18(24)21-13-10-8-12(20)9-11-13/h8-11H,2-7H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
OGMLFITWRFVERK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B408273.png)
![5-[4-(Diethylamino)benzylidene]-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408274.png)
![(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B408275.png)

![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408277.png)

![5-[(4-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408283.png)
![5-{[5-(3-Chloro-4-methylphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B408284.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B408285.png)
![METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE](/img/structure/B408287.png)

![4-METHYL-3-NITRO-N-[2-(PYRIDIN-2-YLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B408291.png)

![ethyl 2-[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408296.png)
